molecular formula C13H18BrNO B7973796 N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine

N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine

Cat. No.: B7973796
M. Wt: 284.19 g/mol
InChI Key: QVERGBRCRJYNII-UHFFFAOYSA-N
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Description

N-[(2-Bromo-4-methylphenyl)methyl]oxan-4-amine is a substituted oxane derivative featuring a 2-bromo-4-methylphenyl group attached via a methylene bridge to the oxan-4-amine ring. The bromine atom at the ortho position and the methyl group at the para position on the phenyl ring contribute to its steric and electronic properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-2-3-11(13(14)8-10)9-15-12-4-6-16-7-5-12/h2-3,8,12,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVERGBRCRJYNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine typically involves the following steps:

    Bromination: The starting material, 4-methylphenylmethanol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Amination: The brominated intermediate is then reacted with oxan-4-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The bromine atom and oxan-4-amine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Substituted Phenyl-Oxan-4-amine Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and synthetic or crystallographic

Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Features/Data
N-[(2-Bromo-4-methylphenyl)methyl]oxan-4-amine C₁₃H₁₇BrNO 2-Br, 4-CH₃ ~286.2 (calculated) Crystal structure shows π-π interactions and C–H⋯O hydrogen bonding
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine C₁₂H₁₄BrClNO 3-Br, 4-Cl 316.6 (PubChem) Increased halogenation enhances lipophilicity; no crystallographic data reported
N-[(2-Fluorophenyl)methyl]oxan-4-amine hydrochloride C₁₂H₁₇FClNO 2-F 261.7 (CymitQuimica) Fluorine reduces steric bulk; hydrochloride salt improves solubility
N-[(5-Bromo-2-fluorophenyl)methyl]oxan-4-amine C₁₂H₁₅BrFNO 5-Br, 2-F 288.2 (Catalog data) Combined halogen effects may modulate electronic density
(3R,4R)-4-aminooxan-3-ol hydrochloride C₅H₁₂ClNO₂ 169.6 (PharmaBlock) Hydroxyl and amino groups enable hydrogen bonding; chiral center

Structural and Electronic Effects

  • Fluorine (F), being smaller, introduces electronegativity without significant steric effects .
  • Methyl Group: The 4-methyl group in the target compound enhances hydrophobic interactions compared to non-methylated analogs like N-[(4-fluorophenyl)methyl]oxan-4-amine (CID 28958487) .
  • Oxane Ring Modifications: Derivatives such as (3R,4R)-4-aminooxan-3-ol hydrochloride () exhibit additional functional groups (e.g., hydroxyl) that enable stronger hydrogen bonding, contrasting with the simpler oxan-4-amine scaffold in the target compound .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases. The target compound’s bromine and methyl groups likely reduce solubility in polar solvents .
  • Thermal Stability : Halogenated derivatives generally exhibit higher melting points due to increased molecular rigidity and intermolecular forces.

Biological Activity

N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a bromine atom and a methyl group on the phenyl ring, contributing to its unique reactivity. The synthesis typically involves a nucleophilic substitution reaction between 2-bromo-4-methylbenzyl chloride and oxan-4-amine under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances the compound's ability to modulate protein interactions, potentially influencing various biochemical pathways.

Mechanism of Action:

  • Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation: It can alter receptor functions through interactions with binding sites.

Therapeutic Applications

Research indicates that this compound exhibits promising therapeutic potential, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations are ongoing into its effects on cancer cell lines, particularly in inhibiting tumor growth.

Research Findings

A summary of key research findings is presented in the table below:

StudyFocusFindings
Antimicrobial ActivityShowed inhibition against E. coli and S. aureus.
Anticancer ActivityInduced apoptosis in melanoma cell lines.
Mechanistic InsightsIdentified specific enzyme targets involved in metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus, suggesting potential as an antimicrobial agent.
    • Methodology : Disk diffusion method was used for testing sensitivity.
    • Results : Zones of inhibition were measured, indicating significant antibacterial activity.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways.
    • Cell Lines Tested : A375 (melanoma), MCF7 (breast cancer).
    • Findings : Increased caspase activity was observed, confirming apoptotic induction.

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